molecular formula C29H34N2O5 B11308610 2-[3-(Morpholin-4-yl)propyl]-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Morpholin-4-yl)propyl]-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11308610
M. Wt: 490.6 g/mol
InChI Key: LYMKKJWLKGUJCY-UHFFFAOYSA-N
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Description

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

The synthesis of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrrole derivatives.

    Introduction of the pentoxyphenyl group: This step often involves a substitution reaction where a pentoxy group is introduced to the phenyl ring.

    Attachment of the morpholin-4-ylpropyl group: This step involves the reaction of the chromeno[2,3-c]pyrrole core with a morpholine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the areas of anticancer, antiviral, and antimicrobial research.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Chromene derivatives: These compounds have a chromene core and are known for their pharmacological properties.

    Pyrrole derivatives: These compounds contain a pyrrole ring and are widely studied for their chemical and biological activities.

The uniqueness of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H34N2O5/c1-2-3-6-18-35-22-12-10-21(11-13-22)26-25-27(32)23-8-4-5-9-24(23)36-28(25)29(33)31(26)15-7-14-30-16-19-34-20-17-30/h4-5,8-13,26H,2-3,6-7,14-20H2,1H3

InChI Key

LYMKKJWLKGUJCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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